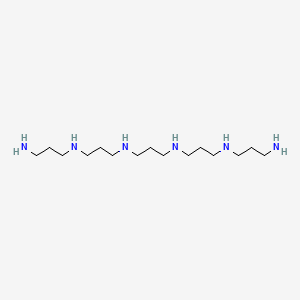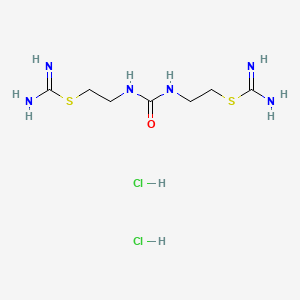
Urea, 1,3-bis(2-(amidinothio)ethyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1,3-bis(2-(amidinothio)ethyl)-, dihydrochloride is a chemical compound with significant applications in various scientific fields. It is known for its unique structure and properties, which make it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,3-bis(2-(amidinothio)ethyl)-, dihydrochloride typically involves the reaction of specific amines with isocyanates or phosgene equivalents. One common method includes the use of bis(trichloromethyl) carbonate (BTC) or triphosgene as a safer alternative to phosgene . The reaction conditions are generally mild, and the process can be carried out at room temperature with triethylamine as a reducing agent .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for efficiency and safety. The use of triphosgene and triethylamine allows for the production of the compound in good yields with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
Urea, 1,3-bis(2-(amidinothio)ethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve standard laboratory techniques and equipment .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Urea, 1,3-bis(2-(amidinothio)ethyl)-, dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Urea, 1,3-bis(2-(amidinothio)ethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level . The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other urea derivatives such as N-substituted ureas and diaryl ureas . These compounds share structural similarities but may differ in their specific functional groups and properties.
Uniqueness
Urea, 1,3-bis(2-(amidinothio)ethyl)-, dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
64039-26-5 |
|---|---|
Molecular Formula |
C7H18Cl2N6OS2 |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
2-(2-carbamimidoylsulfanylethylcarbamoylamino)ethyl carbamimidothioate;dihydrochloride |
InChI |
InChI=1S/C7H16N6OS2.2ClH/c8-5(9)15-3-1-12-7(14)13-2-4-16-6(10)11;;/h1-4H2,(H3,8,9)(H3,10,11)(H2,12,13,14);2*1H |
InChI Key |
XXLKICATUGWSRY-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC(=N)N)NC(=O)NCCSC(=N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[(3-Nitrophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14501742.png)
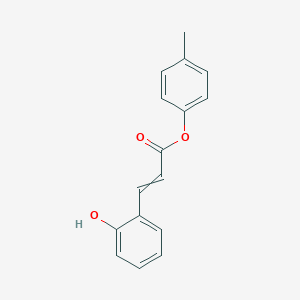
![N-[(4-Methoxy-2-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14501750.png)
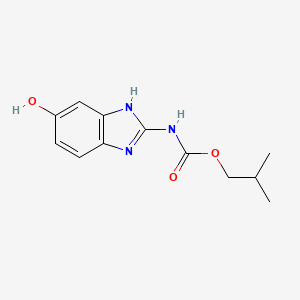
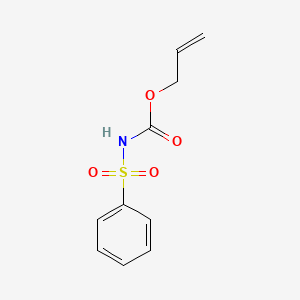
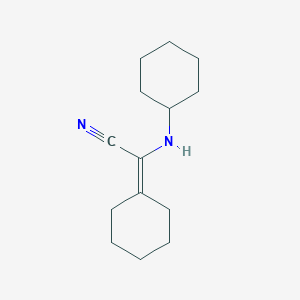
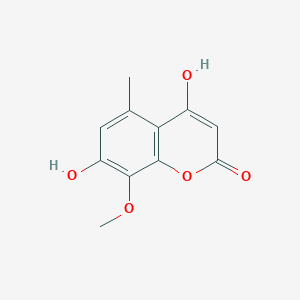
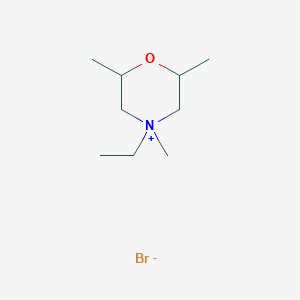
![[Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14501788.png)
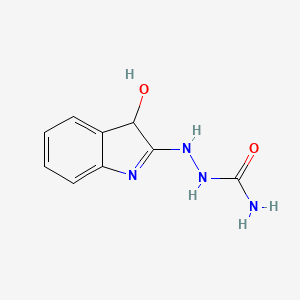
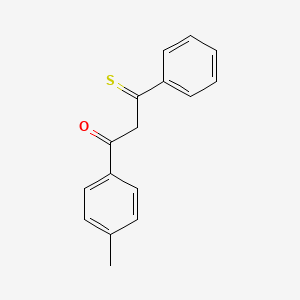
![2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid](/img/structure/B14501815.png)
methanone](/img/structure/B14501827.png)
